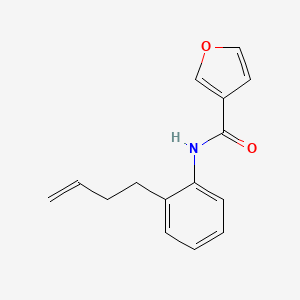![molecular formula C15H22N2O3S2 B6626400 N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, also known as PETCM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PETCM is a small molecule inhibitor that targets the protein-protein interactions between the transcription factor STAT3 and its upstream activators.
作用機序
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide exerts its therapeutic effects by inhibiting the protein-protein interactions between the transcription factor STAT3 and its upstream activators, such as JAK and Src kinases. By blocking these interactions, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide prevents the activation of STAT3 and downstream signaling pathways that promote cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, reduction of inflammation, and inhibition of Th17 cell differentiation. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
実験室実験の利点と制限
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for STAT3 inhibition. However, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, including the development of more efficient synthesis methods, the optimization of N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide for clinical applications, and the identification of new therapeutic targets for N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, as well as its efficacy in animal models and clinical trials.
合成法
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide is synthesized through a multi-step process that involves the reaction of thiomorpholine with 2-(2-bromoethyl)phenylsulfonyl chloride, followed by the addition of 4-aminobutyric acid and coupling with N,N'-dicyclohexylcarbodiimide. The final product is purified through column chromatography to obtain pure N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide.
科学的研究の応用
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of STAT3, which is a critical transcription factor involved in cancer cell survival and proliferation. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to have potential applications in the treatment of autoimmune disorders by inhibiting the differentiation of Th17 cells, which are involved in autoimmune responses.
特性
IUPAC Name |
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(17-8-10-21-11-9-17)16-7-13-22(19,20)12-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRSQGXOPCFJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NCCS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile](/img/structure/B6626326.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6626343.png)
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
![1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(1S,3R)-3-(pyrrolidine-1-carbonyl)cyclopentyl]urea](/img/structure/B6626359.png)
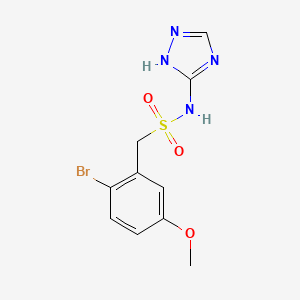
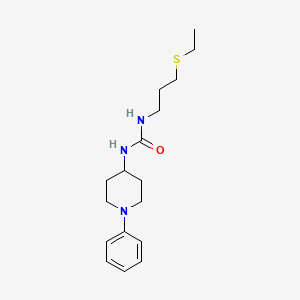
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)

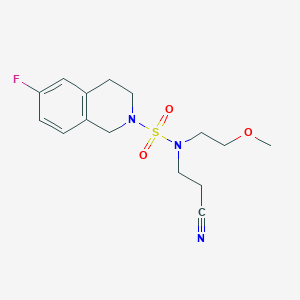
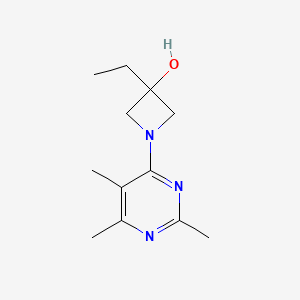
![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)
